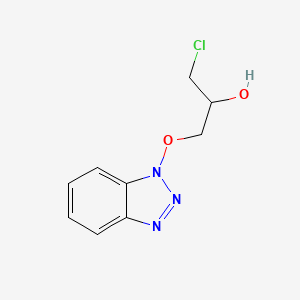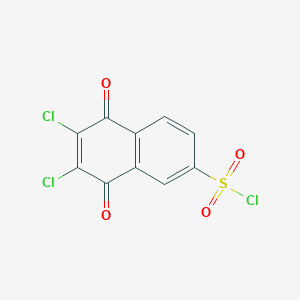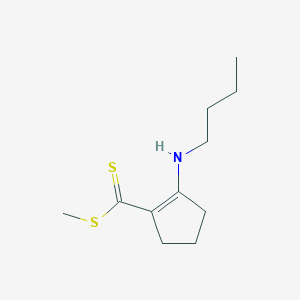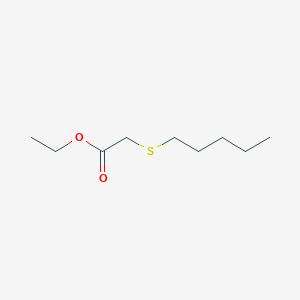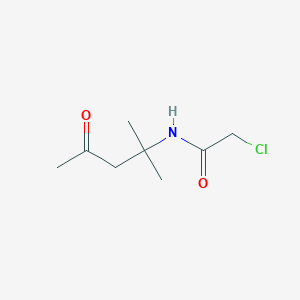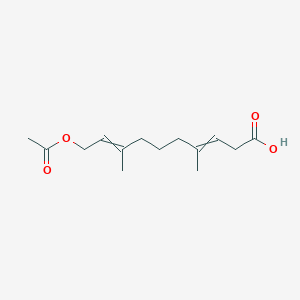
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid is an organic compound characterized by the presence of an acetyloxy group and a deca-dienoic acid backbone This compound is notable for its unique structural features, which include multiple double bonds and an acetyloxy functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid typically involves the following steps:
Formation of the Deca-dienoic Acid Backbone: This can be achieved through a series of reactions starting from simpler organic molecules
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via acetylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated deca-dienoic acid derivatives
Substitution: Amino or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The double bonds in the compound can also interact with enzymes and other proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid: shares similarities with other acetyloxy-containing compounds such as acetylsalicylic acid (aspirin) and acetyloxybenzoic acid.
Deca-dienoic acids: with different substituents also exhibit similar reactivity and applications.
Uniqueness
- The presence of multiple double bonds and the specific positioning of the acetyloxy group make this compound unique in its reactivity and potential applications.
- Its ability to undergo a wide range of chemical reactions and its potential biological activities distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
91851-89-7 |
|---|---|
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
10-acetyloxy-4,8-dimethyldeca-3,8-dienoic acid |
InChI |
InChI=1S/C14H22O4/c1-11(7-8-14(16)17)5-4-6-12(2)9-10-18-13(3)15/h7,9H,4-6,8,10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
SVNBSQWSCRUARX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(=O)O)CCCC(=CCOC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


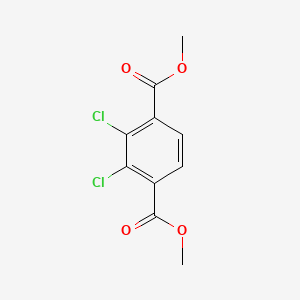

![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)
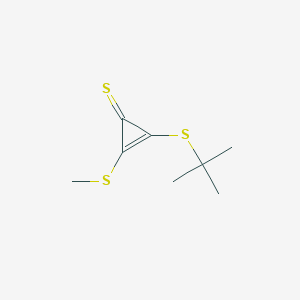

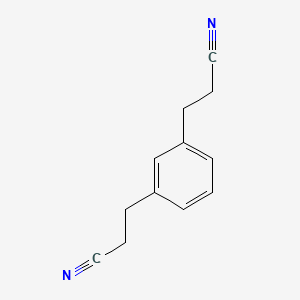
![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
methanolate](/img/structure/B14351686.png)
